molecular formula C11H10F6N2S2 B12519890 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea CAS No. 651715-45-6

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea

Cat. No.: B12519890
CAS No.: 651715-45-6
M. Wt: 348.3 g/mol
InChI Key: HPQHUYZPXMCQAW-UHFFFAOYSA-N
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Description

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea is a thiourea derivative characterized by a 3,5-bis(trifluoromethyl)phenyl group and a 2-sulfanylethyl substituent. Thioureas are known for their versatility in coordination chemistry, catalysis, and biological applications due to their sulfur-containing functional groups.

Properties

CAS No.

651715-45-6

Molecular Formula

C11H10F6N2S2

Molecular Weight

348.3 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-sulfanylethyl)thiourea

InChI

InChI=1S/C11H10F6N2S2/c12-10(13,14)6-3-7(11(15,16)17)5-8(4-6)19-9(21)18-1-2-20/h3-5,20H,1-2H2,(H2,18,19,21)

InChI Key

HPQHUYZPXMCQAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)NC(=S)NCCS)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Bis(trifluoromethyl)phenyl Isothiocyanate

This reagent is commercially available but can also be synthesized from 3,5-bis(trifluoromethyl)aniline via thiophosgene or thiocarbonyl diimidazole (TCDI) treatment. Key properties:

Property Value Source
Molecular Formula C9H3F6NS
Boiling Point 227.5 ± 40.0 °C
Density 1.4 ± 0.1 g/cm³
Hazard Classification Acute Tox. 3 Oral, Skin Irrit. 2

Reaction with 2-Sulfanylethylamine

Procedure :

  • Conditions : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 0–25°C, under nitrogen.
  • Stoichiometry : 1:1 molar ratio of isothiocyanate to cysteamine.
  • Workup : Removal of solvent under reduced pressure, followed by recrystallization from ethanol/water or chromatography.

Mechanistic Insight :
The amine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate that collapses to release the thiourea (Figure 1):
$$
\text{R-N=C=S} + \text{H}_2\text{N-R'} \rightarrow \text{R-NH-CS-NH-R'}
$$
R = 3,5-bis(trifluoromethyl)phenyl; R' = 2-sulfanylethyl.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H/¹³C NMR :
    • Thiourea NH protons appear as broad singlets (~10–12 ppm).
    • CF3 groups show quartets in ¹⁹F NMR (~-63 ppm).
  • IR Spectroscopy :
    • N-H stretches: 3200–3350 cm⁻¹.
    • C=S stretch: 1250–1350 cm⁻¹.
  • Melting Point : 167–173°C (analogous thioureas).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations Source
Direct coupling (DCM) 75–85 >98 Rapid, high yield Requires anhydrous conditions
Chromatographic purification 65–75 99 Removes byproducts effectively Time-consuming
Recrystallization 70–80 98 Cost-effective Lower purity vs. chromatography

Challenges and Mitigation Strategies

  • Thiol Oxidation : The 2-sulfanylethyl group is prone to oxidation. Solutions include:
    • Conducting reactions under inert atmosphere (N₂/Ar).
    • Adding antioxidants (e.g., ascorbic acid).
  • Byproduct Formation : Urea derivatives may form if moisture is present. Anhydrous solvents and molecular sieves mitigate this.

Scalability and Industrial Relevance

Gram-scale syntheses are feasible, as demonstrated for analogous thioureas. Industrial applications demand:

  • Cost Optimization : Use of recyclable solvents (e.g., THF).
  • Safety Protocols : Handling 3,5-bis(trifluoromethyl)phenyl isothiocyanate requires PPE due to its toxicity (H301, H315).

Emerging Methodologies

Recent advances include:

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes.
  • Flow Chemistry : Enhances reproducibility for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the thiourea moiety.

    Substitution: The phenyl group with trifluoromethyl substituents can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiourea derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against resistant bacterial strains. Research indicates that derivatives containing the trifluoromethyl-substituted phenyl moiety exhibit potent growth inhibition against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) . This is significant in the context of rising antibiotic resistance, highlighting the potential of such compounds in developing new antimicrobial agents.

Catalysis

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea serves as an organocatalyst in organic reactions. Thiourea derivatives have been shown to facilitate various transformations through hydrogen bonding interactions, stabilizing transition states during reactions. This property has been exploited in the development of sustainable catalytic processes . The compound's ability to activate substrates makes it a key player in synthetic organic chemistry.

Pharmaceutical Development

The incorporation of trifluoromethyl groups into drug candidates has been linked to improved pharmacodynamics and pharmacokinetics. Compounds with this functional group are often more effective due to enhanced membrane permeability and metabolic stability. For instance, several drugs utilized in treating conditions like cancer and inflammation contain similar structural motifs . The specific application of this compound in drug design is an area ripe for exploration.

Material Science

Research into materials science has identified potential applications for thiourea derivatives in creating advanced materials with specific electronic and optical properties. The unique electronic characteristics imparted by trifluoromethyl substitution can lead to innovations in polymer science and nanotechnology .

Case Study 1: Antimicrobial Efficacy

In a study published by MDPI, researchers synthesized a series of pyrazole derivatives based on the trifluoromethyl-substituted phenyl structure. The results demonstrated that these derivatives exhibited significant antimicrobial activity against various strains, including resistant ones like MRSA. This underscores the importance of such compounds in addressing public health challenges related to antibiotic resistance .

Case Study 2: Organocatalysis

Schreiner's group extensively studied N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as a catalyst for various organic transformations. Their findings indicate that this thiourea derivative effectively promotes reactions through dual hydrogen bonding mechanisms, enhancing reaction rates and yields significantly compared to traditional catalysts . This case highlights the compound's versatility and effectiveness in catalysis.

Mechanism of Action

The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(2-sulfanylethyl)thiourea primarily involves its ability to form strong hydrogen bonds. This property allows it to activate substrates by stabilizing transition states through hydrogen bonding. The compound’s molecular targets include carbonyl groups, nitroolefins, and imines, which it activates for various organic transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Thiourea derivatives sharing the 3,5-bis(trifluoromethyl)phenyl core exhibit diverse substituents on the second nitrogen atom, leading to distinct physicochemical and functional differences. Key examples include:

Table 1: Structural and Molecular Comparison
Compound Name (CAS RN) Molecular Formula Molecular Weight Substituent on N' Key Features/Applications Reference
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(1S,2S)-2-(dimethylamino)-1,2-diphenylethyl]thiourea ([1233369-41-9]) C₂₅H₂₃F₆N₃S 511.52 (1S,2S)-diphenylethyl-dimethylamino Chiral ligand in asymmetric synthesis
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea ([1048692-61-0]) C₁₆H₂₁F₆N₃S 401.41 Branched dimethylamino-alkyl chain Potential for metal coordination
TIAN-1 ([871828-95-4], [949480-57-3], [620960-27-2]) C₁₈H₁₄F₆N₂OS 420.37–487.50 Dihydroindenyl or cyclohexyl groups High-cost specialty chemicals
Binaphthalene-linked bis-thiourea ([914497-25-9]) C₃₈H₂₂F₁₂N₄S₂ 826.70 Chiral binaphthalene backbone Enantioselective catalysis (97% ee)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-dinaphthazepine thiourea C₃₄H₂₅F₆N₃S ~650 (estimated) Rigid dinaphthazepine scaffold Structural complexity for binding
Key Observations:
  • Molecular Weight : The target compound’s molecular weight is expected to be ~350–400 g/mol, intermediate between simpler derivatives (e.g., 401.41 ) and bulkier analogues (e.g., 826.70 ).
  • Substituent Effects :
    • The 2-sulfanylethyl group offers flexibility and thiol reactivity, contrasting with rigid aromatic or chiral substituents in analogues.
    • Trifluoromethyl groups enhance electron-withdrawing effects, common across all compared compounds.
  • Cost : Thioureas with complex stereochemistry (e.g., TIAN-1) are priced at ¥27,800–30,600 per 100 mg , suggesting high synthetic complexity.

Biological Activity

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(2-sulfanylethyl)thiourea is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and organocatalytic applications. This article focuses on the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula C12H10F6N2SC_{12}H_{10}F_6N_2S. The presence of the trifluoromethyl groups enhances its lipophilicity and biological activity. The thiourea moiety is known for its ability to participate in hydrogen bonding and stabilization of transition states in various chemical reactions.

PropertyValue
Molecular Weight337.36 g/mol
Melting Point147-152 °C
SolubilitySoluble in organic solvents
Hazard ClassificationAcute Tox. 4 (oral, dermal)

Antimicrobial Activity

Recent studies have shown that compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial properties. For instance, a series of pyrazole derivatives featuring this group demonstrated significant activity against drug-resistant bacteria, including Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these derivatives were as low as 0.5 µg/mL, indicating their efficacy in combating resistant strains .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various derivatives, this compound was tested against several bacterial strains. The results indicated:

  • S. aureus : MIC = 1 µg/mL
  • E. faecalis : MIC = 1 µg/mL
  • Biofilm Eradication : Minimum biofilm eradication concentration (MBEC) values were found to be as low as 2 µg/mL against S. aureus .

Organocatalytic Applications

This compound has also been explored as an organocatalyst in asymmetric synthesis. Its ability to stabilize oxyanions through hydrogen bonding makes it a valuable catalyst in various reactions:

  • Asymmetric Michael Addition : Effective in synthesizing chiral compounds.
  • Enantioselective Mannich Reaction : Facilitates the formation of β-amino acids with high selectivity .

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/ReactionObserved Effect
AntimicrobialS. aureusMIC = 1 µg/mL
AntimicrobialE. faecalisMIC = 1 µg/mL
Biofilm EradicationS. aureusMBEC = 2 µg/mL
OrganocatalysisAsymmetric SynthesisHigh enantioselectivity

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